molecular formula C7H14O4 B109645 Methyl diethoxyacetate CAS No. 16326-34-4

Methyl diethoxyacetate

Cat. No. B109645
CAS RN: 16326-34-4
M. Wt: 162.18 g/mol
InChI Key: FEONFRLLHYXTEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl diethoxyacetate (MDEA) is an organic chemical compound that has been widely used in various fields such as pharmaceuticals, agrochemicals, and fragrances. It is a colorless liquid with a fruity odor and is soluble in water and organic solvents. MDEA is a versatile compound that has many potential applications in different industries due to its unique properties.

Scientific Research Applications

Methyl diethoxyacetate has been extensively studied for its potential applications in various scientific fields. It has been used as a solvent and a reagent in organic synthesis, especially in the preparation of esters and amides. Methyl diethoxyacetate has also been used as a co-solvent in the formulation of pharmaceuticals and agrochemicals. In addition, Methyl diethoxyacetate has been used as a fragrance ingredient in perfumes and personal care products.

Mechanism Of Action

Methyl diethoxyacetate acts as a nucleophile in organic reactions due to the presence of the ethoxy group. It can also act as a hydrogen bond acceptor due to the carbonyl group. In addition, Methyl diethoxyacetate can form complexes with metal ions, which can be useful in catalysis.

Biochemical And Physiological Effects

Methyl diethoxyacetate has been shown to have low toxicity and is not considered to be harmful to human health. However, it can cause irritation to the skin, eyes, and respiratory system if it comes into contact with these tissues. Methyl diethoxyacetate has also been shown to have antifungal and antibacterial properties, which can be useful in the development of new drugs.

Advantages And Limitations For Lab Experiments

Methyl diethoxyacetate has several advantages as a solvent in laboratory experiments. It is a good solvent for polar compounds and has a low boiling point, which makes it easy to remove from reaction mixtures. However, Methyl diethoxyacetate has some limitations as well. It is not a good solvent for nonpolar compounds and can react with some reagents, which can affect the outcome of experiments.

Future Directions

There are several future directions for the use of Methyl diethoxyacetate in scientific research. One potential application is in the development of new drugs, especially those with antifungal and antibacterial properties. Methyl diethoxyacetate can also be used as a solvent in the synthesis of new materials such as polymers and nanoparticles. In addition, Methyl diethoxyacetate can be used as a co-solvent in the formulation of new pharmaceuticals and agrochemicals.
Conclusion:
Methyl diethoxyacetate is a versatile compound that has many potential applications in various scientific fields. It can be synthesized by the esterification of diethoxyacetic acid with methanol in the presence of a catalyst. Methyl diethoxyacetate has been extensively studied for its potential applications in organic synthesis, pharmaceuticals, agrochemicals, and fragrances. It has low toxicity and has been shown to have antifungal and antibacterial properties. Methyl diethoxyacetate has several advantages as a solvent in laboratory experiments, but it also has some limitations. There are several future directions for the use of Methyl diethoxyacetate in scientific research, including the development of new drugs and materials.

Synthesis Methods

Methyl diethoxyacetate can be synthesized by the esterification of diethoxyacetic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained by distillation. The purity of the product can be improved by further purification techniques such as recrystallization or chromatography.

properties

IUPAC Name

methyl 2,2-diethoxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4/c1-4-10-7(11-5-2)6(8)9-3/h7H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEONFRLLHYXTEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(=O)OC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50502529
Record name Methyl diethoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50502529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl diethoxyacetate

CAS RN

16326-34-4
Record name Methyl diethoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50502529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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